N-(Phenylsulfonyl)serine
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Overview
Description
N-(Phenylsulfonyl)serine is an organic compound with the molecular formula C9H11NO5S It is a derivative of propanoic acid, featuring a hydroxy group, a phenylsulfonyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylsulfonyl)serine typically involves the reaction of 3-hydroxypropanoic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Phenylsulfonyl)serine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of 3-oxo-2-[(phenylsulfonyl)amino]propanoic acid.
Reduction: Formation of 3-hydroxy-2-[(phenylsulfanyl)amino]propanoic acid.
Substitution: Formation of N-alkylated derivatives of this compound.
Scientific Research Applications
N-(Phenylsulfonyl)serine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Phenylsulfonyl)serine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-[(methylsulfonyl)amino]propanoic acid
- 3-Hydroxy-2-[(ethylsulfonyl)amino]propanoic acid
- 3-Hydroxy-2-[(propylsulfonyl)amino]propanoic acid
Uniqueness
N-(Phenylsulfonyl)serine is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. Compared to its analogs with alkylsulfonyl groups, the phenylsulfonyl derivative exhibits enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H11NO5S |
---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
2-(benzenesulfonamido)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H11NO5S/c11-6-8(9(12)13)10-16(14,15)7-4-2-1-3-5-7/h1-5,8,10-11H,6H2,(H,12,13) |
InChI Key |
WQVIJBXPLXLSCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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